molecular formula C19H12O5S2 B11412177 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate

Cat. No.: B11412177
M. Wt: 384.4 g/mol
InChI Key: AESQVNMVPSYZKL-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzoxathiol and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenyl derivatives with thiophene-2-carboxylate under specific conditions. The reaction often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE is unique due to its combined benzoxathiol and thiophene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H12O5S2

Molecular Weight

384.4 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] thiophene-2-carboxylate

InChI

InChI=1S/C19H12O5S2/c1-22-12-5-2-4-11(8-12)14-9-13(10-16-17(14)24-19(21)26-16)23-18(20)15-6-3-7-25-15/h2-10H,1H3

InChI Key

AESQVNMVPSYZKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CS4)SC(=O)O3

Origin of Product

United States

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